

A Technical Guide to the Spectroscopic Properties of Coenzyme F430 at 430 nm

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Compound of Interest

Compound Name: Coenzyme F430

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Coenzyme F430, a nickel-containing hydrocorphinoid, is a crucial prosthetic group for methyl-coenzyme M reductase (MCR). This enzyme catalyzes the final, methane-forming step in the metabolism of methanogenic archaea and the reverse reaction, anaerobic methane oxidation. [1][2][3] The unique spectroscopic properties of **Coenzyme F430**, particularly its strong absorbance in the visible region, are central to its characterization and the study of its catalytic mechanism. The trivial name F430 was assigned due to its characteristic spectroscopic maximum at 430 nm.[4] This guide provides an in-depth overview of these properties, focusing on the 430 nm absorption band, and details the experimental protocols for its analysis.

Quantitative Spectroscopic Data

The UV-Visible spectrum of **Coenzyme F430** is highly sensitive to the oxidation state of its central nickel atom and its immediate molecular environment (i.e., whether it is free in solution or bound to the MCR enzyme). The prominent absorption peak around 430 nm is characteristic of the inactive, Ni(II) oxidation state.[5][6] Upon reduction to the catalytically active Ni(I) state, this peak undergoes a significant blue-shift.[7]

Table 1: Key Spectroscopic Properties of **Coenzyme F430**

Property	State	Wavelength (λ _{max})	Molar Extinction Coefficient (ε)	Reference Notes
Absorption Maximum	Free F430 (Ni(II)) in water	431 nm	~23,300 M ⁻¹ cm ⁻¹	This is the characteristic peak for the isolated, inactive coenzyme. ^[7] Another source reports a range of 21,000-27,000 M ⁻¹ cm ⁻¹ . ^[6]
MCR-bound F430 (Ni(II))	422 nm	Not specified		The protein environment causes a slight blue-shift in the absorption maximum. ^[7]
Reduced F430 (Ni(I), "MCRred1" state)	378 - 388 nm	Not specified		A significant blue-shift is the hallmark of the active Ni(I) state. The exact maximum depends on whether the coenzyme is free (378 nm) or enzyme-bound (388 nm). ^[7]
NaBH ₄ Reduced F430 ("F330" state)	326 - 330 nm	Not specified		Reduction with sodium borohydride yields a different species with a

further blue-shifted peak.[7]

This ratio is used to confirm the native state of the coenzyme and distinguish it from its diepimer (ratio of 1.2).[7]

Purity Assessment	Absorbance Ratio (A ₄₃₀ /A ₂₇₅)	430 nm / 275 nm	1.05 (Native)
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Experimental Protocols

Accurate spectroscopic analysis of **Coenzyme F430** requires careful sample preparation to isolate the coenzyme and control its redox state.

Extraction and Purification of Coenzyme F430 from MCR

This protocol describes the isolation of F430 from purified Methyl-Coenzyme M Reductase.

- Protein Denaturation and F430 Release:
 - Start with a concentrated solution of purified MCR.
 - Lower the pH of the solution to below 1.0 by titrating with 30% (v/v) hydrochloric acid (HCl). This process precipitates the protein subunits, releasing the F430 coenzyme into the acidic solution.[7]
 - Separate the precipitated protein from the F430-containing supernatant by centrifugation.
- HPLC Purification:
 - The F430 content in the supernatant can be initially estimated using the extinction coefficient at 430 nm ($\epsilon_{430} = 23,300 \text{ M}^{-1}\text{cm}^{-1}$).[7]
 - Purify the F430 using a High-Performance Liquid Chromatography (HPLC) system. A common method involves a reverse-phase C18 column (e.g., Waters C18 μ Bondapak, 7.8 mm \times 30 cm).[7]

- Equilibrate the column with 100% water.
- Elute the coenzyme using a linear gradient from 100% water to 40% methanol over 50 minutes, at a flow rate of approximately 2 mL/min.[7]
- Monitor the column eluate at 430 nm to detect the Ni(II) form of F430. Additional monitoring at other wavelengths (e.g., 420 nm and 560 nm) can also be performed.[7]
- Collect the fractions corresponding to the F430 peak anaerobically in sealed vials. The purified F430 can be lyophilized and stored at -20 °C.[7]

Preparation of Different F430 Redox States

The spectroscopic properties of F430 are dependent on its redox state. The following protocols are used to generate specific reduced forms for analysis. All procedures should be conducted under strict anaerobic conditions.

- Preparation of Ni(I)-F430 (F380 form):
 - Dissolve purified F430 in a suitable buffer at pH 10.0.
 - Chemically reduce the Ni(II) center to Ni(I) by adding Ti(III) citrate.[7]
 - Confirm the formation of the reduced species by monitoring the UV-Vis spectrum for the disappearance of the 430 nm peak and the appearance of a new maximum around 376-378 nm.[7]
- Preparation of F330 form:
 - Dissolve purified F430 in a buffer at pH 10.
 - Add sodium borohydride (NaBH_4) to the solution.[7]
 - Confirm the formation of the F330 species by observing the prominent absorption peak around 330 nm.[7]

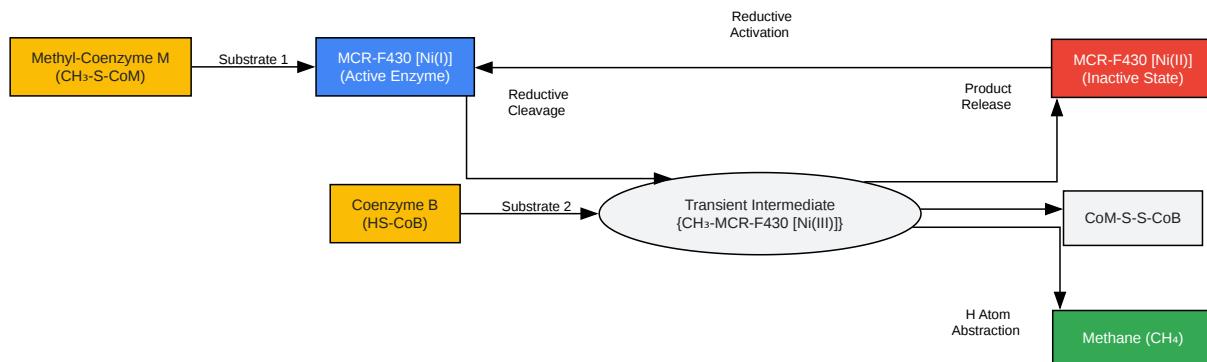
UV-Visible Spectroscopic Measurement

- Instrumentation: A dual-beam UV-Visible spectrophotometer (e.g., Thermo Scientific Evolution One Plus, Jasco J-715) is required.^{[7][8]} For anaerobic samples, measurements can be performed inside an anaerobic chamber using a fiber optic spectrometer.^[7]
- Procedure:
 - Use a 1.0 cm pathlength quartz cuvette for all measurements.^[8]
 - Record a baseline spectrum using the same buffer or solvent as the sample.
 - Measure the absorbance spectrum of the F430 sample over a relevant wavelength range (e.g., 250-800 nm).^[8]
 - For quantitative analysis, ensure the absorbance at λ_{max} is within the linear range of the instrument (typically < 2.0).
 - Calculate the concentration using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient, c is the concentration, and l is the pathlength.

Visualizations: Pathways and Workflows

Biochemical Pathway

Coenzyme F430 is the active cofactor in the final step of methanogenesis, where MCR catalyzes the formation of methane. The nickel center cycles between the Ni(I) and Ni(II) (and potentially Ni(III)) oxidation states during catalysis.

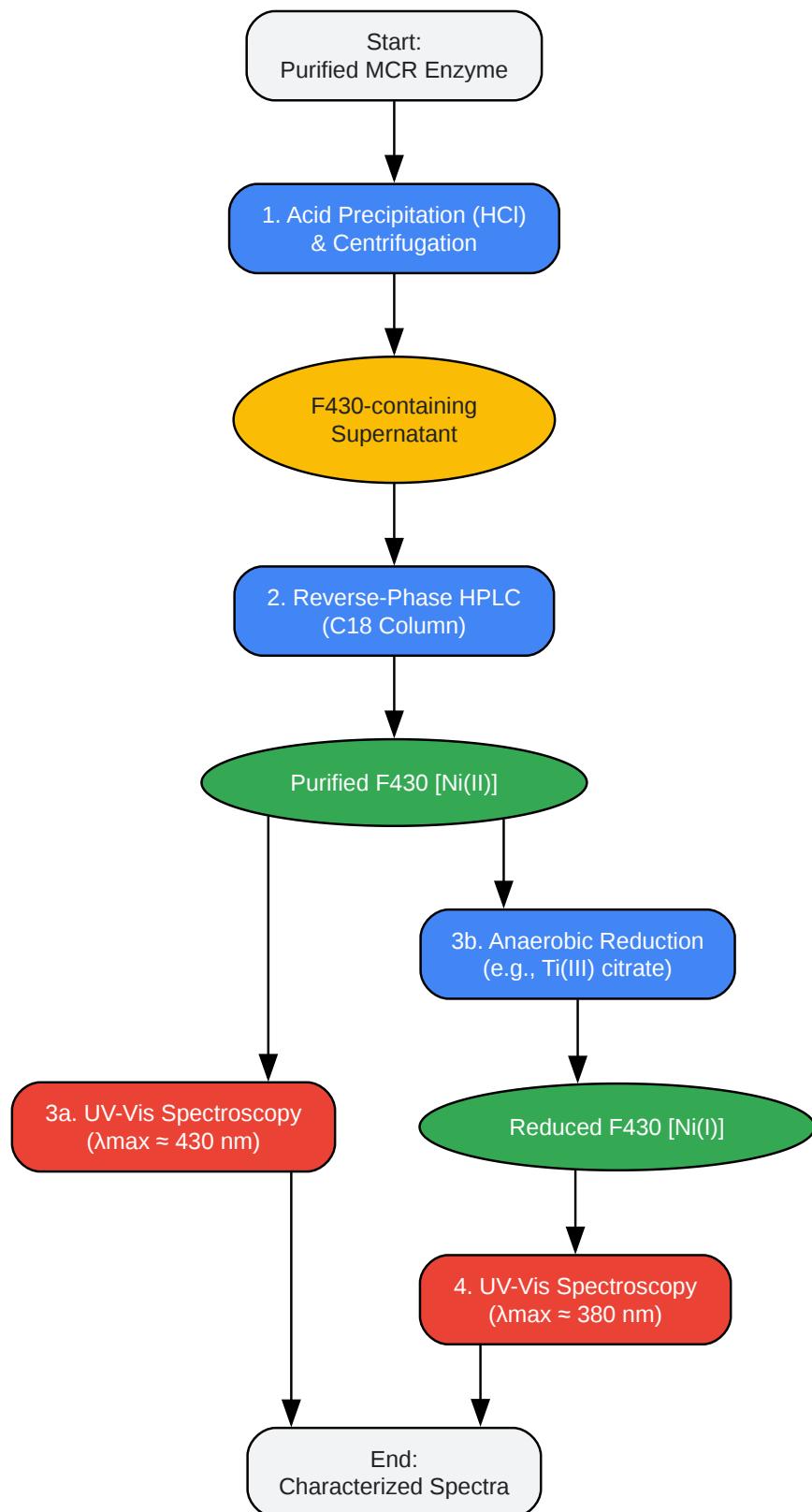


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Caption: Final catalytic step of methanogenesis mediated by **Coenzyme F430** in MCR.

Experimental Workflow

The following diagram outlines the standard workflow for the extraction, purification, and spectroscopic characterization of **Coenzyme F430**.



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Caption: Experimental workflow for F430 isolation and spectroscopic analysis.

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References

- 1. Discovery of Multiple Modified F430 Coenzymes in Methanogens and Anaerobic Methanotrophic Archaea Suggests Possible New Roles for F430 in Nature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Cofactor F430 - Wikipedia [en.wikipedia.org]
- 5. Methyl (Alkyl)-Coenzyme M Reductases: Nickel F-430-Containing Enzymes Involved in Anaerobic Methane Formation and in Anaerobic Oxidation of Methane or of Short Chain Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spectroscopic and Computational Studies of Reduction of the Metal versus the Tetrapyrrole Ring of Coenzyme F430 from Methyl-Coenzyme M Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
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